(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a thiazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including halogenation, etherification, and cyclization reactions. The starting materials often include halogenated benzaldehydes and thiazolidine-2,4-dione derivatives. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-Chloro-4-[(4-bromophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- (5Z)-5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione lies in its specific combination of halogenated phenyl groups and the thiazolidine-2,4-dione core, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H16ClFINO3S |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(4-iodophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFINO3S/c25-20-11-17(5-10-21(20)31-14-16-3-8-19(27)9-4-16)12-22-23(29)28(24(30)32-22)13-15-1-6-18(26)7-2-15/h1-12H,13-14H2/b22-12- |
InChI Key |
WALDROVRTZYUJH-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)I)Cl)/SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)I)Cl)SC2=O)F |
Origin of Product |
United States |
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